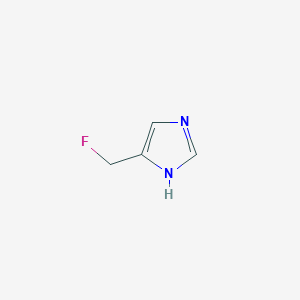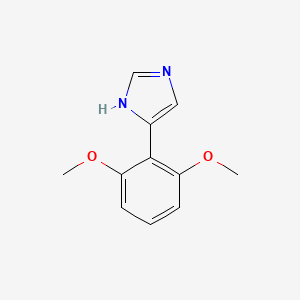![molecular formula C11H13FO B13614568 2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: Fluorobenzene and isopropylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, typically at low temperatures to control the reactivity of the intermediates.
Procedure: Fluorobenzene is first treated with isopropylbenzene in the presence of AlCl3 to form the intermediate. This intermediate is then acylated using acetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethanoic acid.
Reduction: Formation of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs, including increased bioavailability and metabolic resistance.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific characteristics.
作用機序
The mechanism of action of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-fluoroacetophenone: Lacks the isopropyl group, resulting in different steric and electronic properties.
1-[4-(propan-2-yl)phenyl]ethan-1-one: Lacks the fluorine atom, affecting its reactivity and biological activity.
4-fluoro-1-[4-(propan-2-yl)phenyl]butan-1-one: Contains an additional carbon in the alkyl chain, altering its physical and chemical properties.
Uniqueness
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of both the fluorine atom and the isopropyl group. This combination imparts distinct steric and electronic effects, making it a valuable compound for various applications. The fluorine atom enhances its reactivity and biological activity, while the isopropyl group provides steric hindrance, affecting its binding affinity and selectivity.
特性
分子式 |
C11H13FO |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
2-fluoro-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13FO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 |
InChIキー |
CFDXFPKNMDZVLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


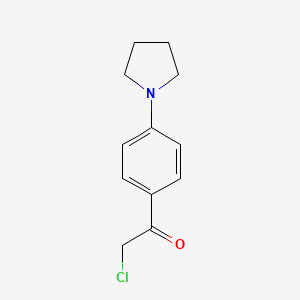

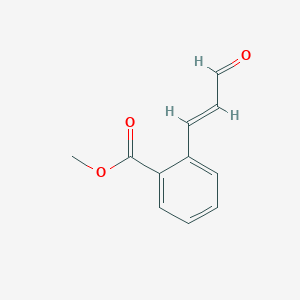
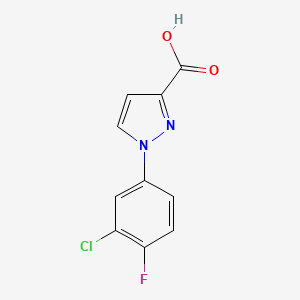

![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)

